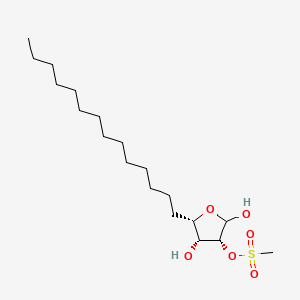![molecular formula C24H22N4O8S3 B13867000 3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)
3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a bicyclic core with multiple functional groups that contribute to its reactivity and utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of functional groups such as acetoxymethyl and oxo groups. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The industrial synthesis also includes purification steps such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups, potentially converting them to hydroxyl groups.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using techniques like molecular docking and biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Acetoxymethyl)-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7R)-3-((乙酰氧基)甲基)-7-(2-氨基-4-噻唑基-(甲氧亚氨基)
Uniqueness
Compared to similar compounds, 3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium stands out due to its specific functional groups and bicyclic structure, which confer unique reactivity and biological activity. These features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H22N4O8S3 |
|---|---|
Peso molecular |
590.7 g/mol |
Nombre IUPAC |
(6R,7R)-3-(acetyloxymethyl)-7-[(4R,5R)-3,11-dioxo-4-[(2-thiophen-2-ylacetyl)amino]-6-thia-2,10-diazatricyclo[6.3.0.02,5]undec-1(8)-en-10-yl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H22N4O8S3/c1-10(29)36-7-12-9-39-23-18(21(33)28(23)17(12)24(34)35)26-6-11-8-38-22-15(19(31)27(22)16(11)20(26)32)25-14(30)5-13-3-2-4-37-13/h2-4,15,18,22-23H,5-9H2,1H3,(H,25,30)(H,34,35)/t15-,18-,22-,23-/m1/s1 |
Clave InChI |
PDKOPAMEWCCSIN-ZIFPLYCDSA-N |
SMILES isomérico |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N3CC4=C(C3=O)N5[C@@H]([C@@H](C5=O)NC(=O)CC6=CC=CS6)SC4)SC1)C(=O)O |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)N3CC4=C(C3=O)N5C(C(C5=O)NC(=O)CC6=CC=CS6)SC4)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


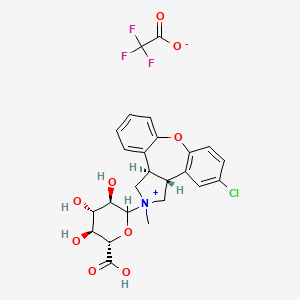

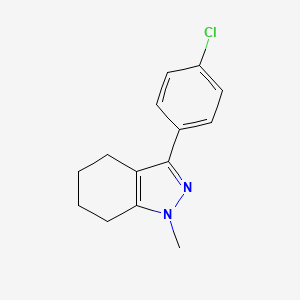
![1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)


![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)
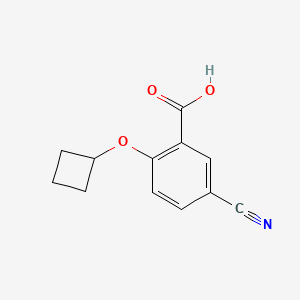


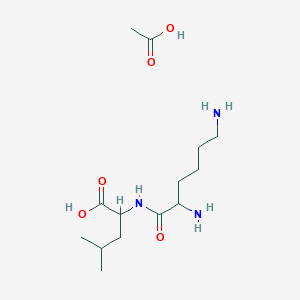

![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)
